molecular formula C16H18ClN3O3S B6498908 ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate CAS No. 946236-93-7

ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B6498908
CAS RN: 946236-93-7
M. Wt: 367.9 g/mol
InChI Key: XNGGMIVRQUPJOW-UHFFFAOYSA-N
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Description

Ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is 367.0757403 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest potential applications in combating microbial infections.

Anticancer Properties

Cancer remains a significant health challenge worldwide. Ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate derivatives were screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Notably, compounds d6 and d7 exhibited strong activity against breast cancer cells . Further research could explore their potential as lead compounds for rational drug design in cancer therapy.

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, novel molecules are urgently needed. Ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate derivatives offer a fresh avenue for combating resistance. By studying their mode of action and interactions with receptors, researchers can design more effective drugs to overcome resistance .

Anti-Inflammatory Properties

The thiazole nucleus, a key component of this compound, has been associated with anti-inflammatory effects . Investigating its potential in modulating inflammatory pathways could lead to therapeutic applications in conditions such as arthritis and autoimmune diseases.

Antibacterial Agents

Thiazole derivatives have demonstrated antibacterial properties by interfering with bacterial lipid biosynthesis and other mechanisms . Ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate could be explored further as a potential antibacterial agent.

Antifungal Activity

The same thiazole nucleus also exhibits antifungal activity . Investigating its efficacy against specific fungal pathogens could lead to applications in treating fungal infections.

properties

IUPAC Name

ethyl N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-2-23-16(22)20-15-19-13(10-24-15)9-14(21)18-8-7-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGGMIVRQUPJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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